molecular formula C18H17N3O2S2 B2696232 2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1324507-08-5

2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2696232
CAS No.: 1324507-08-5
M. Wt: 371.47
InChI Key: PUOJPDPPKXXLPN-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway , which is crucial for the activation, proliferation, and survival of lymphocytes. This compound functions by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic activity and the subsequent cleavage of substrates such as RelB, A20, and CYLD. By inhibiting MALT1, this research chemical induces a selective cytotoxic effect on activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells that are dependent on chronic B-cell receptor signaling, making it a valuable tool for investigating oncogenic NF-κB signaling in hematological malignancies. Furthermore, its application extends to immunology research, where it is used to probe the role of MALT1 in T-cell and B-cell activation, as well as in the function of regulatory T-cells (Tregs), providing critical insights for the development of novel therapeutics for autoimmune diseases and lymphoma.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(12-24-11-13-5-2-1-3-6-13)21-9-14(10-21)18-19-17(20-23-18)15-7-4-8-25-15/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOJPDPPKXXLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the thiophene ring, and the attachment of the benzylthio group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar multi-step synthetic routes are employed on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: Its potential biological activity is explored in various assays, including antimicrobial and anticancer studies.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its unique chemical structure makes it a candidate for use in materials science, such as the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Trifluoromethylphenyl-Substituted Oxadiazole

The compound 2-(benzylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one () replaces the thiophen-2-yl group with a 3-(trifluoromethyl)phenyl moiety. However, steric bulk from the phenyl group may reduce solubility .

Pyridine-Substituted Oxadiazole

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one () substitutes the thiophene with a pyridin-4-yl group.

Azetidine vs. Azepane Ring Modifications

2-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]-1-(azepan-1-yl)ethan-1-one () replaces the azetidine with a seven-membered azepane ring. However, conformational flexibility may diminish binding specificity in biological targets compared to the rigid azetidine .

Sulfur-Containing Moieties

Benzoxazole-Sulfanyl Derivatives

Compounds such as 1-(3-(2-aminobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one () incorporate a benzoxazole-sulfanyl group. However, the pyrazoline core differs fundamentally from the oxadiazole-azetidine scaffold, limiting direct SAR comparisons .

Thiazole-Sulfanyl Derivatives

2-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]-1-(azepan-1-yl)ethan-1-one () uses a thiazole-sulfanyl group. Thiazoles are electron-deficient, which may alter redox properties compared to benzylsulfanyl-containing analogs .

Key Observations :

  • The trifluoromethylphenyl analog () has the highest molecular weight due to the fluorine atoms, which may correlate with increased metabolic stability but reduced solubility.
  • The pyridine-substituted analog () exhibits lower molecular weight and higher polarity, favoring aqueous solubility.
  • The azetidine ring in the target compound confers rigidity absent in azepane derivatives ().

Biological Activity

The compound 2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a novel derivative that incorporates a complex structure featuring a benzylsulfanyl group, a thiophene moiety, and an oxadiazole ring. This unique combination suggests potential biological activities that merit thorough investigation. Recent studies have highlighted the biological significance of similar oxadiazole derivatives, which exhibit a range of pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N4OS2\text{C}_{16}\text{H}_{16}\text{N}_4\text{OS}_2

Anticancer Properties

Recent literature indicates that oxadiazole derivatives possess significant anticancer activity. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15.2Tubulin polymerization inhibition
Compound BCaco-220.5Apoptosis induction
Compound CMCF-7 (breast cancer)12.8Histone deacetylase inhibition

Antimicrobial Activity

Compounds containing the thiophene and oxadiazole frameworks have demonstrated antimicrobial properties against various bacterial and fungal strains. The presence of the sulfanyl group enhances the lipophilicity and membrane penetration, contributing to their efficacy.

Table 2: Antimicrobial Efficacy of Similar Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

The biological activity of This compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Targets : Similar oxadiazole derivatives have shown inhibitory potency against key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammation.
  • Cell Cycle Arrest : Many compounds in this class induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in several studies, where these compounds trigger intrinsic apoptosis through mitochondrial pathways.

Case Studies

A notable study investigated the anticancer potential of a structurally similar oxadiazole derivative in vitro against several human cancer cell lines. The compound exhibited selective cytotoxicity with an IC50 value ranging from 10 to 30 µM across different cell lines, confirming its potential as a lead compound for further development.

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